3-Bromo-2-methyl-4'-(2,2,2-trifluoroethoxy)-1,1'-biphenyl
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Overview
Description
3-Bromo-2-methyl-4’-(2,2,2-trifluoroethoxy)-1,1’-biphenyl is an organic compound that belongs to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-methyl-4’-(2,2,2-trifluoroethoxy)-1,1’-biphenyl typically involves several steps:
Methylation: The methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).
Trifluoroethoxylation: The trifluoroethoxy group can be added through a nucleophilic substitution reaction using 2,2,2-trifluoroethanol (CF3CH2OH) and a suitable base such as sodium hydride (NaH).
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis systems might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions might target the bromine atom, converting it to a hydrogen atom or other functional groups.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Nucleophiles such as sodium amide (NaNH2) or thiourea (NH2CSNH2) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are typical.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could produce various substituted biphenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions due to its unique functional groups.
Medicine: Possible applications in drug development, particularly in designing molecules with specific biological activities.
Industry: Use in materials science for developing new polymers or coatings with unique properties.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with proteins or enzymes, affecting their function. The trifluoroethoxy group could influence its lipophilicity and membrane permeability, while the bromine atom might participate in halogen bonding or other interactions.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4’-methoxy-1,1’-biphenyl: Similar structure but with a methoxy group instead of a trifluoroethoxy group.
3-Bromo-2-methyl-1,1’-biphenyl: Lacks the trifluoroethoxy group.
4’-Trifluoroethoxy-1,1’-biphenyl: Lacks the bromine and methyl groups.
Uniqueness
3-Bromo-2-methyl-4’-(2,2,2-trifluoroethoxy)-1,1’-biphenyl is unique due to the combination of its functional groups, which can impart distinct chemical and physical properties. The trifluoroethoxy group, in particular, can significantly influence its reactivity and interactions compared to similar compounds.
Biological Activity
3-Bromo-2-methyl-4'-(2,2,2-trifluoroethoxy)-1,1'-biphenyl is a compound of interest due to its potential biological activities. This article compiles research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
- IUPAC Name : this compound
- Molecular Formula : C16H14BrF3O
- Molecular Weight : 363.18 g/mol
- CAS Number : Not specifically listed in the search results but can be derived from the molecular formula.
Biological Activity Overview
The biological activity of this compound has been explored in various studies focusing on its pharmacological effects. Key areas of research include:
- Antimicrobial Activity : Studies indicate that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives with trifluoroethoxy groups have shown enhanced activity against various bacterial strains due to increased lipophilicity and membrane permeability .
- Cytotoxicity : In vitro assays have demonstrated that biphenyl derivatives can exert cytotoxic effects on cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. For example, compounds structurally related to this compound have shown IC50 values in the low micromolar range against specific tumor cell lines .
Structure-Activity Relationship (SAR)
The presence of the trifluoroethoxy group is critical for enhancing biological activity. Research indicates that:
- Fluorination Effects : The introduction of trifluoromethyl groups can significantly increase the potency of compounds against specific targets. This has been observed in related studies where modifications to the aromatic system led to improved interactions with biological targets .
Case Studies
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Antitumor Activity :
- A study evaluated the effects of similar biphenyl compounds on human cancer cell lines. The results indicated that modifications in the biphenyl structure could lead to substantial differences in cytotoxicity profiles. For instance, a derivative exhibited an IC50 value of 0.15 μM against breast cancer cells .
- Antimicrobial Testing :
Table 1: Biological Activity Summary
Properties
IUPAC Name |
1-bromo-2-methyl-3-[4-(2,2,2-trifluoroethoxy)phenyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrF3O/c1-10-13(3-2-4-14(10)16)11-5-7-12(8-6-11)20-9-15(17,18)19/h2-8H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYQJRJWKPVTBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C2=CC=C(C=C2)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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